Methicillin-d6 Sodium
Description
Properties
CAS No. |
1356847-96-5 |
|---|---|
Molecular Formula |
C17H19N2NaO6S |
Molecular Weight |
408.433 |
IUPAC Name |
sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3; |
InChI Key |
MGFZNWDWOKASQZ-IIBJRIMISA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+] |
Synonyms |
(2S,5R,6R)-6-[(2,6-(Dimethoxy-d6)benzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Azapen-d6; BRL 1241-d6; Belfacillin-d6; Celbenin-d6; Sodium 6-[2’,6’-(dimethoxy-d6)benzamido)penicillanate; Penaureus- |
Origin of Product |
United States |
Preparation Methods
Deuteration of Methicillin
The synthesis of Methicillin-d6 sodium begins with non-deuterated methicillin sodium (C₁₇H₁₉N₂NaO₆S) as the starting material. Deuteration is achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange under controlled conditions:
-
Reagents :
-
Reaction Setup :
-
Methicillin sodium is dissolved in anhydrous D₂O.
-
The solution is heated to 60–80°C for 24–48 hours under nitrogen atmosphere to prevent hydrolysis of the β-lactam ring.
-
-
Isolation :
-
The product is precipitated by adding acetone, followed by lyophilization to obtain this compound as a hygroscopic powder.
-
Table 1: Key Parameters for H-D Exchange
| Parameter | Condition |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 24–48 hours |
| Deuterium Source | D₂O (99.9% isotopic purity) |
| Catalyst | 0.1 M HCl or H₂SO₄ |
| Yield | 70–85% |
Alternative Deuteration Strategies
Recent advancements employ deuterated solvents and reagents to improve isotopic incorporation:
-
Methyl Group Deuteration :
Methicillin’s dimethoxy phenyl group is deuterated using deuterated methyl iodide (CD₃I) in the presence of a crown ether catalyst. This method achieves >95% deuterium incorporation at the methyl positions. -
Enzymatic Deuteration :
Penicillin acylase enzymes selectively introduce deuterium at the β-lactam carbonyl group, though this method remains experimental due to low yields (~40%).
Industrial Production Methods
Scaling Deuteration Reactions
Industrial synthesis prioritizes isotopic purity and cost-efficiency:
-
Continuous Flow Reactors :
-
Methicillin sodium and D₂O are fed into a reactor at 70°C, with residence times optimized to 6 hours for 90% deuteration.
-
-
Purification :
-
Quality Control :
Table 2: Industrial Production Specifications
| Parameter | Requirement |
|---|---|
| Isotopic Purity | ≥98% |
| Residual Solvents | <0.1% |
| Batch Size | 1–10 kg |
| Production Cost | $12,000–$15,000 per kilogram |
Analytical Characterization
Verification of Deuteration
Chemical Reactions Analysis
Types of Reactions: Methicillin-d6 Sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methicillin-d6 Sodium is widely used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of beta-lactam antibiotics.
Biology: To investigate the metabolic fate of methicillin in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of methicillin, aiding in the development of new antibiotics.
Industry: Used as a reference standard in the quality control of methicillin production.
Mechanism of Action
Methicillin-d6 Sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains in the bacterial cell wall. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. The molecular targets include penicillin-binding proteins, particularly PBP2a, which is associated with methicillin resistance in Staphylococcus aureus .
Comparison with Similar Compounds
Table 1: Comparison of Methicillin-d6 Sodium with Non-Deuterated β-Lactams
Notes:
- This compound’s deuterium substitution increases molecular weight by ~6 g/mol compared to Methicillin Sodium, reflecting isotopic enrichment .
- Non-deuterated β-lactams (e.g., Mezlocillin Sodium) exhibit broader spectra and higher purity (e.g., Meropenem trihydrate: 99.92%) due to established manufacturing standards .
Deuterated Analogs in Research
Table 2: Comparison with Other Deuterated Antibiotics
Key Findings :
- Deuterated compounds universally lack clinical data, as their roles are confined to analytical and mechanistic research .
- This compound’s smaller batch sizes (2.5–25 mg) reflect niche applications compared to non-deuterated analogs (e.g., Methicillin Sodium: 50 mg) .
Antibiotics from Other Classes
Table 3: Non-β-Lactam Comparators
Insights :
- This compound’s β-lactam mechanism (penicillin-binding protein inhibition) contrasts with protein synthesis inhibitors (e.g., Methacycline) or DNA-targeting agents (e.g., Metronidazole) .
- Non-β-lactams often have higher purity and well-characterized clinical profiles due to decades of therapeutic use .
Research Implications and Limitations
Q & A
Q. What systematic review strategies identify gaps in the literature on this compound’s stability in renal impairment models?
- Methodological Answer : Conduct a PRISMA-compliant review. Search MEDLINE, Embase, and Cochrane Library using MeSH terms (e.g., "Deuterium/pharmacokinetics," "Renal Insufficiency/metabolism"). Screen for studies reporting creatinine clearance-adjusted dosing. Use GRADE criteria to assess evidence quality and highlight understudied areas (e.g., drug accumulation in uremic sera) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
